molecular formula C7H10N2O B2700877 (3-Methoxypyridin-4-yl)methanamine CAS No. 909895-75-6

(3-Methoxypyridin-4-yl)methanamine

Cat. No.: B2700877
CAS No.: 909895-75-6
M. Wt: 138.17
InChI Key: HORLVFVZWZFFFI-UHFFFAOYSA-N
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Description

(3-Methoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring a methoxy group at the 3-position and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyridin-4-yl)methanamine typically involves the functionalization of pyridine derivativesThe reaction conditions often involve the use of methanol as a solvent and a base such as sodium hydride to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The methanamine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Methoxypyridin-4-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxypyridin-4-yl)methanamine involves its interaction with various molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate pathways involved in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    (3-Hydroxypyridin-4-yl)methanamine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3-Methoxypyridin-2-yl)methanamine: Methanamine group at the 2-position instead of the 4-position.

Uniqueness: (3-Methoxypyridin-4-yl)methanamine is unique due to the specific positioning of the methoxy and methanamine groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

(3-methoxypyridin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORLVFVZWZFFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909895-75-6
Record name (3-methoxypyridin-4-yl)methanamine
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